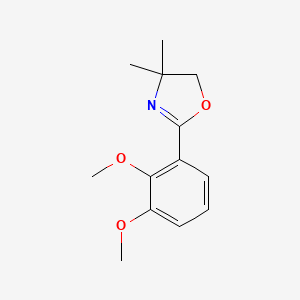

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-6-5-7-10(15-3)11(9)16-4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXIBCRXNKXKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=C(C(=CC=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456249 | |

| Record name | 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-32-0 | |

| Record name | 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, also known by its CAS number 57598-32-0, is a compound of interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, including its implications in pharmacology and medicinal chemistry.

- Molecular Formula : CHN O

- Molecular Weight : 235.28 g/mol

- SMILES Notation : COC1=C(C=CC=C1OC)C(OC2)=NC2(C)C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For example:

- Reagents : Titanium(IV) isopropylate

- Conditions : Reaction at 150°C for 24 hours yields approximately 75% of the desired product .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro assays demonstrated that compounds with similar structural features exhibited significant growth inhibition in various cancer cell lines. Notably, derivatives of oxazole structures have shown promising results against breast cancer cells (MCF-7) with IC values in the low micromolar range .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : The compound may interact with specific kinases involved in cancer progression. Inhibitory assays against NEK kinases have been particularly promising, suggesting a role in modulating cell cycle progression and apoptosis .

- Caspase Activation : Similar compounds have been shown to influence caspase pathways, leading to apoptosis in cancer cells. This suggests a potential for inducing programmed cell death as part of its therapeutic action .

Case Studies

A notable case study involved the evaluation of a structurally related compound in a preclinical model:

- Study Design : The compound was tested against HeLa and MCF-7 cell lines.

- Results : The study found that the compound induced significant cytotoxicity with an IC value of approximately 3.18 µM for MCF-7 cells . This level of activity indicates a strong potential for further development as an anticancer agent.

Data Table: Biological Activity Overview

Scientific Research Applications

Pharmaceutical Applications

This compound has shown potential in the pharmaceutical industry, particularly as a precursor for synthesizing various bioactive molecules. Its structural characteristics make it suitable for developing new drugs targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. A study demonstrated that modifications to the oxazole ring can enhance cytotoxicity against cancer cell lines, suggesting that 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole could serve as a lead compound for anticancer drug development.

Material Science

In material science, this compound is being explored for its properties in creating advanced materials. Its unique chemical structure allows it to be used in synthesizing polymers and other materials with specific mechanical and thermal properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Solubility in Organic Solvents | Good |

Agricultural Chemistry

The compound's potential extends to agricultural chemistry, where it may be used in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides.

Case Study: Herbicidal Activity

A recent investigation into the herbicidal effects of oxazole derivatives found that certain modifications resulted in increased efficacy against common weeds. This suggests that this compound could be optimized for use in agricultural applications.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard in various chromatographic methods. Its stability and distinct spectral properties make it suitable for use in quality control and research laboratories.

Data Table: Spectral Properties

| Technique | Wavelength (nm) |

|---|---|

| UV-Vis Spectroscopy | 250 - 300 |

| NMR Spectroscopy | δ (ppm) 7.0 - 8.0 |

Preparation Methods

Titanium(IV) Isopropoxide Mediated Cyclization

One reported method involves the reaction of benzamide derivatives with titanium(IV) isopropoxide as a catalyst under elevated temperature conditions:

- Reactants: Benzamide derivative bearing the 2,3-dimethoxyphenyl moiety and N-(2-hydroxy-1,1-dimethylethyl) substituent

- Catalyst: Titanium(IV) isopropoxide

- Conditions: Heating at 150 °C for 24 hours

- Yield: Approximately 75%

- Reference: Kim, Michelle B.; Shaw, Jared T., Organic Letters, 2010, vol. 12, #15, p. 3324-3327

This method is effective for cyclodehydration to yield the oxazoline ring with good yield.

Modified Literature Procedure Using Aldehyde and Amino Alcohol

A widely used and versatile procedure for oxazoline synthesis involves:

- Charging a round-bottom flask with the substituted aldehyde (2,3-dimethoxybenzaldehyde, 10 mmol)

- Adding 2-amino-2-methylpropan-1-ol (1.5 equivalents)

- Using dry dichloromethane (CH2Cl2) as solvent

- Adding 4 Å molecular sieves to absorb water generated during the reaction

- Stirring at room temperature or mild heating until completion (often 24 hours)

- Purification by flash chromatography to isolate the oxazoline product

This method is based on a modified literature protocol and is effective for preparing various substituted oxazolines including the 2-(2,3-dimethoxyphenyl) derivative.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dry dichloromethane (CH2Cl2) | Anhydrous conditions necessary |

| Temperature | Room temperature to 150 °C | Higher temperature for titanium(IV) isopropoxide method |

| Reaction Time | 24 hours | Sufficient for complete cyclization |

| Catalyst | Titanium(IV) isopropoxide (for one method) | Promotes cyclodehydration |

| Molecular Sieves | 4 Å molecular sieves | To remove water and drive equilibrium |

| Yield | 66-85% (varies with method and scale) | High yields reported |

Mechanistic Insights

The oxazoline ring formation proceeds via nucleophilic attack of the amino alcohol nitrogen on the aldehyde carbonyl carbon, followed by intramolecular cyclization and dehydration. The presence of titanium(IV) isopropoxide facilitates the cyclodehydration step by coordinating to oxygen atoms, increasing electrophilicity and promoting ring closure.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The titanium(IV) isopropoxide method is particularly suited for substrates where benzamide intermediates are available and provides good yields with relatively straightforward purification.

- The aldehyde and amino alcohol condensation method is more general and can be adapted for a variety of substituted phenyl oxazolines, including 2,3-dimethoxy derivatives, under mild conditions with commercially available reagents.

- Both methods require careful control of moisture to prevent hydrolysis and ensure high purity products.

- NMR and HRMS data confirm the structure and purity of the synthesized oxazoline compounds, with characteristic chemical shifts for the oxazoline methylene protons and aromatic substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole?

- Methodological Answer : The compound can be synthesized via multistep protocols involving (1) condensation of 2,3-dimethoxybenzaldehyde with 2-amino-2-methylpropanol under acidic conditions (e.g., HCl or H₂SO₄) to form an intermediate imine, followed by (2) cyclization using dehydrating agents like POCl₃ or PCl₃. Evidence from analogous oxazoline syntheses suggests yields exceeding 80% with rigorous temperature control (50–70°C) and inert atmospheres . Post-synthesis purification via recrystallization (ethyl acetate/hexane) or column chromatography is critical for achieving >99% purity .

Q. How can the structural conformation of this dihydrooxazole derivative be characterized?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, studies on 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole revealed an envelope conformation in the oxazole ring and a dihedral angle of 8.6° between the oxazole and aromatic planes . Complementary techniques include:

- NMR : ¹H and ¹³C NMR to assign substituent positions (e.g., methoxy groups at C2/C3 of the phenyl ring).

- IR Spectroscopy : Peaks at ~1666 cm⁻¹ (C=N stretch) and ~1174 cm⁻¹ (C-O-C) confirm oxazole ring formation .

Q. What solvent systems and reaction conditions favor regioselective functionalization of the dihydrooxazole core?

- Methodological Answer : Regioselective metallation at C5 can be achieved using butyllithium in THF/HMPA (hexamethylphosphoramide) at −78°C. This generates a lithiated intermediate for subsequent electrophilic quenching (e.g., alkyl halides or carbonyl compounds), enabling access to 2,5-disubstituted derivatives .

Advanced Research Questions

Q. How does enantioselective synthesis impact the biological or catalytic activity of this compound?

- Methodological Answer : Chiral resolution using (S)-(+)-2-phenylglycinol or similar auxiliaries allows isolation of enantiopure dihydrooxazoles. For example, (S)-configured derivatives showed enhanced efficacy as ligands in asymmetric catalysis, such as Pd(0)-catalyzed allylic alkylation (70% yield in tricyclic indole synthesis) . Polarimetry ([α]D) and chiral HPLC are essential for verifying enantiomeric excess (>99% ee) .

Q. What role does the 2,3-dimethoxyphenyl group play in stabilizing transition states during catalytic cycles?

- Methodological Answer : The electron-donating methoxy groups enhance π-backbonding in metal-ligand complexes. In Pd-catalyzed reactions, the dihydrooxazole’s nitrogen coordinates to Pd, while the methoxyphenyl ring stabilizes intermediates via steric and electronic effects. Computational studies (DFT) and X-ray analysis of analogous ligands (e.g., 2-(diphenylphosphanyl)phenyl derivatives) support this mechanism .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., restricted rotation of the methoxyphenyl group). Variable-temperature NMR (VT-NMR) can identify rotational barriers by observing coalescence of split signals at elevated temperatures (e.g., 40–60°C). For example, splitting in aromatic protons due to hindered rotation resolves into singlet peaks above 50°C .

Q. What strategies optimize the dihydrooxazole scaffold for high-temperature stability in material science applications?

- Methodological Answer : Introducing bulky substituents (e.g., 4,4-dimethyl groups) reduces ring strain and enhances thermal stability. TGA (thermogravimetric analysis) of 4,4-dimethyl derivatives showed decomposition onset >250°C, compared to ~180°C for non-methylated analogs. Co-polymerization with styrenic monomers via Wurtz coupling further improves thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.